molecular formula C16H16N2O2 B5263297 Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-

Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-

Cat. No.: B5263297
M. Wt: 268.31 g/mol
InChI Key: CZEOKQWKDUVLGB-UHFFFAOYSA-N
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Description

Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- is a synthetic chemical compound with the molecular formula C16H16N2O2 It is characterized by the presence of two benzoyl groups and two methyl groups attached to a hydrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- typically involves the condensation reaction of an appropriate hydrazide with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Hydrazide} + \text{Benzoyl Chloride} \rightarrow \text{Hydrazine, 1,1-dibenzoyl-2,2-dimethyl-} + \text{HCl} ]

Industrial Production Methods

Industrial production of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound is known to act as an ecdysone agonist, mimicking the natural insect molting hormones. It binds to ecdysteroid receptors, triggering a cascade of biochemical events that lead to insect growth regulation .

Comparison with Similar Compounds

Hydrazine, 1,1-dibenzoyl-2,2-dimethyl- is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

These compounds share similar modes of action but differ in their chemical structures and specific applications.

Properties

IUPAC Name

N-benzoyl-N',N'-dimethylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-17(2)18(15(19)13-9-5-3-6-10-13)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEOKQWKDUVLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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